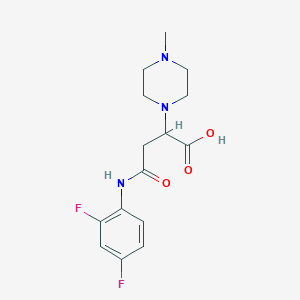
4-((2,4-Difluorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,4-Difluorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, also known as DAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. DAPT is a γ-secretase inhibitor that blocks the cleavage of amyloid precursor protein (APP) and Notch, leading to the inhibition of the production of amyloid beta (Aβ) and Notch intracellular domain (NICD).
科学的研究の応用
Environmental and Toxicological Studies
Toxicology and Environmental Persistence
Studies on related compounds such as 2,4-dichlorophenoxyacetic acid and perfluoroalkyl substances highlight the environmental persistence and potential toxic effects of such chemicals. Research focuses on their fate in the environment, bioaccumulation potential, and impacts on human and ecosystem health. These studies are crucial for understanding the environmental behaviors and risk assessments of similar compounds (Islam et al., 2017), (Wang et al., 2019).
Pharmacological Applications
Antibacterial Activity and Pharmacokinetics
The antibacterial activity and pharmacokinetic properties of norfloxacin, a fluorinated piperazinyl-substituted congener of nalidixic acid, provide insight into how structural modifications can enhance antibacterial spectrum and potency. This is relevant for designing compounds with improved therapeutic profiles (Holmes et al., 1985).
Biochemical and Molecular Studies
Spin Labeling in Peptide Studies
The use of spin labels like TOAC in studying peptides demonstrates the utility of such compounds in analyzing peptide structure and dynamics, offering a methodological approach that can be applied in research involving similar compounds to study their biochemical or biophysical interactions (Schreier et al., 2012).
Environmental Degradation and Remediation
Biodegradation of Polyfluoroalkyl Chemicals
The microbial degradation of polyfluoroalkyl chemicals, including studies on their environmental biodegradability, provides a framework for understanding how similar compounds might be broken down in the environment or through engineered bioremediation processes. This is critical for developing strategies to mitigate the environmental impact of such persistent compounds (Liu & Mejia Avendaño, 2013).
特性
IUPAC Name |
4-(2,4-difluoroanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O3/c1-19-4-6-20(7-5-19)13(15(22)23)9-14(21)18-12-3-2-10(16)8-11(12)17/h2-3,8,13H,4-7,9H2,1H3,(H,18,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLGWBJBHRWQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

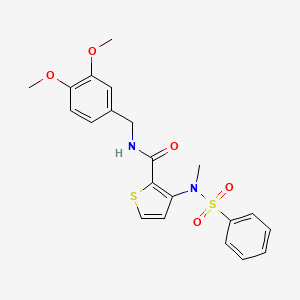
![N-[2-(4-Chloro-3-fluorophenoxy)ethyl]but-2-ynamide](/img/structure/B2888650.png)
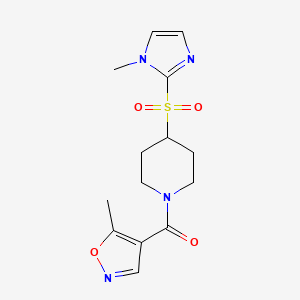


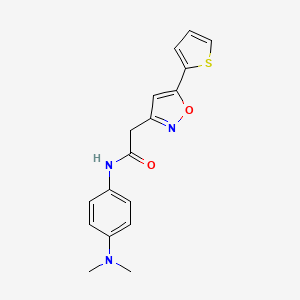
![2-methylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2888655.png)
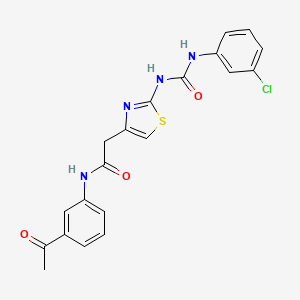
![1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2888659.png)
![Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888660.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2888661.png)

![6-Methyl-2-[[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2888664.png)
![4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2888668.png)